molecular formula C3HCl2NO2S2 B2521639 2-Chloro-1,3-thiazole-4-sulfonyl chloride CAS No. 1934444-85-5

2-Chloro-1,3-thiazole-4-sulfonyl chloride

Cat. No.: B2521639
CAS No.: 1934444-85-5
M. Wt: 218.07
InChI Key: YGPGHWGKYDGZGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1,3-thiazole-4-sulfonyl chloride typically involves the chlorination of 1,3-thiazole-4-sulfonic acid or its derivatives. One common method includes the reaction of 1,3-thiazole-4-sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

1,3-thiazole-4-sulfonic acid+SOCl22-chloro-1,3-thiazole-4-sulfonyl chloride+SO2+HCl\text{1,3-thiazole-4-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1,3-thiazole-4-sulfonic acid+SOCl2​→2-chloro-1,3-thiazole-4-sulfonyl chloride+SO2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,3-thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile at room temperature.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under controlled conditions.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

2-Chloro-1,3-thiazole-4-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-1,3-thiazole-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of sulfonamide and sulfonate ester derivatives, which are important in various chemical and biological applications .

Comparison with Similar Compounds

  • 2-Chloro-4-methylthiazole-5-sulfonyl chloride
  • 2-Chloro-1,3-thiazole-5-sulfonyl chloride

Comparison: 2-Chloro-1,3-thiazole-4-sulfonyl chloride is unique due to the position of the sulfonyl chloride group on the thiazole ring. This positional difference can significantly influence the compound’s reactivity and the types of derivatives formed. For example, 2-chloro-4-methylthiazole-5-sulfonyl chloride has a methyl group that can affect steric and electronic properties, leading to different reactivity patterns and applications .

Properties

IUPAC Name

2-chloro-1,3-thiazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2NO2S2/c4-3-6-2(1-9-3)10(5,7)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPGHWGKYDGZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934444-85-5
Record name 2-chloro-1,3-thiazole-4-sulfonyl chloride
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